Methyl 3-Morpholinobenzoate

Description

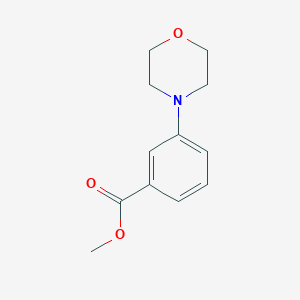

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-morpholin-4-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHOTUXOPYLESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932499 | |

| Record name | Methyl 3-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145127-37-3 | |

| Record name | Methyl 3-(morpholin-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-Morpholinobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of Methyl 3-Morpholinobenzoate

This compound (CAS Number: 197172-69-3) is a synthetic organic compound featuring a benzoate scaffold substituted with a morpholine moiety at the meta-position.[1] Its chemical structure combines the characteristics of an aromatic ester and a cyclic tertiary amine, making it a valuable building block in organic synthesis. The morpholine ring is a common feature in many biologically active compounds, often introduced to enhance aqueous solubility, modulate pharmacokinetic properties, and provide a key interaction point with biological targets.[2]

Significance in Medicinal Chemistry and Drug Discovery

The incorporation of a morpholine group can significantly influence the pharmacological profile of a molecule.[2] As an intermediate, this compound offers a versatile platform for the synthesis of more complex molecules with potential therapeutic applications, including in the development of analgesic or anti-inflammatory agents.[2] Its structure allows for further chemical modifications, making it a useful tool for creating libraries of compounds for drug discovery programs.[2]

Physicochemical Properties and Safety

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 197172-69-3 | [1] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 42-46 °C | [1] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |

| SMILES | COC(=O)c1cccc(c1)N2CCOCC2 | |

| InChI Key | UZHOTUXOPYLESN-UHFFFAOYSA-N |

Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Eyeshields or safety glasses.[1]

-

Hand Protection: Chemical-resistant gloves.[1]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. For handling larger quantities or when generating dust, a NIOSH-approved respirator (e.g., N95) is recommended.[1]

Handling and Storage:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Synthesis of this compound

Proposed Synthetic Route: Buchwald-Hartwig Amination

The most plausible and widely applicable method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.[5][6] The proposed reaction involves the coupling of methyl 3-bromobenzoate with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.

References

An In-depth Technical Guide to Methyl 3-Morpholinobenzoate

This guide provides a comprehensive technical overview of Methyl 3-Morpholinobenzoate, a versatile intermediate compound with significant potential in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering in-depth insights into its chemical properties, synthesis, and applications.

Introduction

This compound, with the CAS Number 50838-63-6, is a substituted aromatic ester that incorporates both a morpholine and a methyl benzoate moiety. This unique structural combination makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structure allows for various chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs. This guide will delve into the core chemical and physical properties of this compound, detailed synthetic protocols, spectroscopic analysis, and its emerging applications.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.

Structural Information

The molecular structure of this compound consists of a benzene ring substituted with a morpholine group at the meta-position relative to a methyl ester group.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Appearance | Solid |

| Melting Point | 42-46 °C |

| Flash Point | > 110 °C (closed cup) |

| CAS Number | 50838-63-6 |

| InChI | 1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 |

| SMILES | COC(=O)c1cccc(c1)N2CCOCC2 |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This approach offers high yields and good functional group tolerance.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a reliable method for the synthesis of this compound.

Materials:

-

Methyl 3-bromobenzoate

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Methyl 3-bromobenzoate (1.0 eq), Cesium Carbonate (1.5 eq), and Xantphos (0.05 eq).

-

Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0) (0.025 eq) to the flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add anhydrous toluene, followed by Morpholine (1.2 eq) via syringe.

-

Reaction: Stir the reaction mixture at 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure this compound.

Causality in Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

-

Ligand Selection (Xantphos): Xantphos is a bulky electron-rich bisphosphine ligand that promotes the reductive elimination step in the catalytic cycle, which is often the rate-limiting step, thus improving the reaction efficiency.

-

Base (Cesium Carbonate): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Cesium carbonate is often effective in these couplings.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, the expected spectral data can be reliably predicted based on its structure and comparison with similar molecules.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, morpholine, and methyl ester protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4-7.2 | m | 3H | Aromatic protons |

| ~ 7.0 | m | 1H | Aromatic proton |

| ~ 3.9 | s | 3H | -OCH₃ (ester) |

| ~ 3.8 | t | 4H | -N-CH₂-CH₂ -O- (morpholine) |

| ~ 3.2 | t | 4H | -N-CH₂ -CH₂-O- (morpholine) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | C=O (ester) |

| ~ 152 | Aromatic C-N |

| ~ 130-115 | Aromatic CH |

| ~ 120 | Aromatic C-COOCH₃ |

| ~ 67 | -O-CH₂ (morpholine) |

| ~ 52 | -OCH₃ (ester) |

| ~ 49 | -N-CH₂ (morpholine) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3100 | Medium | Aromatic C-H stretch |

| ~ 2850-2960 | Medium | Aliphatic C-H stretch (morpholine & methyl) |

| ~ 1720 | Strong | C=O stretch (ester) |

| ~ 1600, 1480 | Medium-Weak | C=C stretch (aromatic) |

| ~ 1250 | Strong | C-O stretch (ester) |

| ~ 1120 | Strong | C-O-C stretch (morpholine) |

Mass Spectrometry (Predicted)

The mass spectrum (Electron Ionization) would be expected to show a molecular ion peak (M⁺) at m/z = 221. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and fragmentation of the morpholine ring.

Applications and Future Directions

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[1] Its utility has been demonstrated in the development of compounds with potential therapeutic applications.

-

Pharmaceutical Intermediates: It is a valuable precursor for the synthesis of compounds with potential analgesic and anti-inflammatory properties.[1] The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability.

-

Antitumor Agents: The core structure of this compound has been incorporated into novel benzofuran derivatives that have shown promising antitumor activity against non-small cell lung cancer cells.[2]

-

Medicinal Chemistry Scaffolding: The molecule's structure allows for straightforward diversification at several positions, making it an attractive scaffold for building libraries of compounds for high-throughput screening in drug discovery campaigns.

The continued exploration of derivatives of this compound is a promising avenue for the discovery of new chemical entities with a wide range of biological activities.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and an analysis of its spectroscopic characteristics and applications. As research in medicinal chemistry continues to advance, the importance of such well-characterized and accessible intermediates is expected to grow.

References

Methyl 3-Morpholinobenzoate: A Technical Guide for Advanced Research

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Morpholinobenzoate Scaffold

In the landscape of modern medicinal chemistry and drug development, the morpholine moiety is recognized as a "privileged scaffold."[1] Its incorporation into small molecules is a well-established strategy to enhance pharmacokinetic properties, such as aqueous solubility, metabolic stability, and overall disposition.[2] When coupled with a methyl benzoate framework, as in Methyl 3-Morpholinobenzoate, it creates a versatile chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. This guide provides an in-depth technical overview of this compound, covering its fundamental properties, synthesis, characterization, chemical reactivity, and applications for researchers and drug development professionals.

Core Molecular and Physical Properties

This compound, also known by its systematic name 1-(3-Carbomethoxyphenyl)morpholine, is a disubstituted aromatic compound. The molecule's structure integrates a methyl ester and a morpholine ring onto a central benzene core, bestowing upon it a unique combination of chemical functionalities.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₃ | --INVALID-LINK-- |

| Molecular Weight | 221.25 g/mol | --INVALID-LINK-- |

| CAS Number | 197172-69-3 | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Melting Point | 42-46 °C | --INVALID-LINK-- |

| Flash Point | > 110 °C (> 230 °F) - closed cup | --INVALID-LINK-- |

| Storage Conditions | Sealed in a dry environment at 2-8°C | --INVALID-LINK-- |

Synthesis and Manufacturing

The synthesis of this compound is most effectively achieved through modern cross-coupling methodologies that are standard in the pharmaceutical industry. The two primary and most logical synthetic routes are Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Recommended Synthesis Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely adopted method for the formation of carbon-nitrogen bonds.[3] This approach offers high functional group tolerance and typically proceeds with excellent yields, making it the preferred method for this target. The reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme:

Caption: Palladium-catalyzed Buchwald-Hartwig amination workflow.

Detailed Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., (±)-BINAP or XantPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.4-2.5 equiv).[3] The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add methyl 3-bromobenzoate (1.0 equiv) and morpholine (1.2 equiv).

-

Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide.

-

Reaction: Seal the flask and heat the mixture with vigorous stirring to 80-110 °C. The causality for heating is to overcome the activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Alternative Synthesis: Nucleophilic Aromatic Substitution (SNAr)

While less general than the Buchwald-Hartwig reaction, SNAr can be effective if the aromatic ring is sufficiently electron-deficient. This is typically achieved by having a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like fluorine or chlorine).

Reaction Scheme: ```dot digraph "SNAr_Reaction" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=plaintext, fontsize=12, fontname="Arial"];

}

Caption: Logical flow for predicting electrophilic aromatic substitution sites.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for more complex, biologically active molecules. The morpholine ring is a key component in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. [2]

-

Scaffold for Bioactive Molecules: The related compound, Methyl 3-(morpholinomethyl)benzoate, is noted as an intermediate in the synthesis of compounds with potential analgesic or anti-inflammatory properties. [4]This strongly suggests that this compound serves a similar role, providing a core structure that can be elaborated to target a range of biological pathways.

-

Improving Pharmacokinetics: As a design element, the morpholine group is often introduced to a lead compound to fine-tune its physical properties, reducing lipophilicity and improving metabolic stability, which are critical hurdles in drug development. [5]* Derivatization Potential: The ester can be converted to an amide, hydrazide, or other functional groups, allowing for the exploration of a wide chemical space. The aromatic ring provides a rigid scaffold for orienting these functional groups for optimal interaction with biological targets.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure, accessible synthesis via robust and scalable methods like the Buchwald-Hartwig amination, and versatile chemical handles make it an invaluable intermediate. For researchers in drug discovery, this compound offers a reliable starting point for the construction of compound libraries aimed at identifying novel therapeutics. Its inherent morpholine scaffold provides a favorable pharmacokinetic foundation, increasing the probability of developing successful drug candidates. Future work will likely see this building block utilized in the synthesis of inhibitors for various enzyme classes and ligands for a range of receptors, continuing the legacy of morpholine-containing compounds in medicine.

References

An In-depth Technical Guide to the Synthesis of Methyl 3-Morpholinobenzoate

Introduction: The Significance of the Morpholine Moiety in Modern Drug Discovery

Methyl 3-morpholinobenzoate is a valuable synthetic intermediate in medicinal chemistry and materials science. The incorporation of a morpholine ring into small molecules is a well-established strategy to enhance their pharmacological properties. The morpholine group, a saturated heterocycle, can improve aqueous solubility, metabolic stability, and oral bioavailability. Its tertiary amine functionality allows it to act as a proton acceptor under physiological conditions, which can be crucial for target engagement and optimizing pharmacokinetic profiles. As such, this compound serves as a key building block for the synthesis of a wide range of bioactive molecules, including inhibitors of histone demethylases and ligands for adrenergic receptors.[1][2]

This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the mechanistic rationale, detailed experimental protocols, and characterization of the final product.

Primary Synthetic Pathway: Palladium-Catalyzed C-N Cross-Coupling

The most efficient and widely employed method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[3] This reaction has revolutionized the formation of carbon-nitrogen bonds, offering significant advantages over harsher, more traditional methods like nucleophilic aromatic substitution (SNAr) on unactivated rings.[3] The Buchwald-Hartwig reaction allows for the coupling of an aryl halide or triflate with an amine under relatively mild conditions, demonstrating broad functional group tolerance and consistently high yields.[4][5]

The choice of starting material is typically Methyl 3-bromobenzoate, which is commercially available and sufficiently reactive for this transformation. The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition into the aryl-bromide bond. Subsequent coordination of morpholine, deprotonation by a base, and reductive elimination from the palladium center yields the desired product and regenerates the active palladium(0) catalyst.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.

Experimental Protocols

The following protocols are derived from established literature procedures and represent robust methods for the synthesis of this compound.[6][7]

Protocol 1: Palladium/Norbornene-Catalyzed Synthesis

This method utilizes a palladium catalyst in conjunction with norbornene, which can facilitate the catalytic cycle.

Materials:

-

Methyl 3-bromobenzoate

-

Morpholine

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Norbornene (NBE)

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dioxane

Step-by-Step Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 3-bromobenzoate (1.0 mmol, 1.0 equiv.).

-

Add Palladium(II) Acetate (0.05 mmol, 5 mol%), norbornene (0.3 mmol, 0.3 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add morpholine (1.2 mmol, 1.2 equiv.) and anhydrous dioxane (5 mL) via syringe.

-

Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite, eluting with ethyl acetate (15 mL).

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to yield this compound as a light yellow oil.[6]

Visualizing the Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes typical reaction outcomes for the synthesis of this compound based on reported procedures.

| Parameter | Buchwald-Hartwig (Protocol 1) | Photocatalytic Aromatization |

| Starting Material | Methyl 3-bromobenzoate | Iodomethyl cyclopentanone, Morpholine |

| Catalyst | Pd(OAc)₂ / Norbornene | Photoredox/Cobaloxime dual catalyst |

| Yield | 75%[6] | 82%[7] |

| Product State | Light yellow oil[6] | Colorless oil[7] |

| Purification | Column Chromatography[6] | Column Chromatography[7] |

Product Characterization

Proper characterization of the final product is essential to confirm its identity and purity. The following data has been reported in the literature for this compound.

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.58 (t, J = 1.9 Hz, 1H), 7.54 (d, J = 7.6 Hz, 1H), 7.33 (t, J = 7.9 Hz, 1H), 7.11-7.08 (m, 1H), 3.90 (s, 3H), 3.88 (t, J = 4.8 Hz, 4H), 3.22 (t, J = 4.8 Hz, 4H).[7]

-

¹³C NMR (100 MHz, CDCl₃): δ 167.1, 152.0, 131.0, 129.2, 120.2, 118.9, 115.1, 66.8, 52.1, 49.3.[6]

-

High-Resolution Mass Spectrometry (HRMS) (ESI-TOF): calc'd for C₁₂H₁₆NO₃⁺ [M+H]⁺ 222.1125, found 222.1126.[6]

The ¹H NMR spectrum shows characteristic signals for the aromatic protons, the methyl ester singlet at 3.90 ppm, and two triplets for the non-equivalent methylene protons of the morpholine ring at 3.88 and 3.22 ppm. The ¹³C NMR confirms the presence of the carbonyl carbon and the distinct aromatic and aliphatic carbons.

Conclusion

The synthesis of this compound is most reliably achieved through palladium-catalyzed C-N cross-coupling methodologies, such as the Buchwald-Hartwig amination. These methods provide high yields and are amenable to a range of laboratory settings. The protocols and characterization data provided in this guide offer researchers a comprehensive resource for the preparation and validation of this important synthetic intermediate, facilitating its application in drug discovery and advanced materials research.

References

- 1. WO2013025805A1 - Substituted (e)-n'-(1-phenylethylidene) benzohydrazide analogs as histone demethylase inhiitors - Google Patents [patents.google.com]

- 2. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

1H and 13C NMR spectral analysis of Methyl 3-Morpholinobenzoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-Morpholinobenzoate

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1][2] This guide offers an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, a compound of interest in medicinal chemistry and synthetic building blocks. By dissecting the molecule into its constituent functional groups—the morpholine ring, the meta-substituted benzene ring, and the methyl ester—we will predict, analyze, and assign the spectral features. This document serves as a technical resource for researchers and drug development professionals, detailing not only the interpretation of the spectra but also the underlying principles and experimental protocols necessary for robust structural elucidation.

Foundational Principles of NMR Spectroscopy

At its core, NMR spectroscopy observes the behavior of atomic nuclei with a non-zero nuclear spin when placed in a powerful magnetic field and irradiated with radiofrequency waves.[1][3][4] The resulting spectrum provides critical information based on several key parameters:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).[3][5] The chemical environment, including the choice of solvent, can significantly influence these shifts.[5][6][7]

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, allowing for a quantitative ratio of the different types of protons in the molecule.[8]

-

Spin-Spin Coupling (J): The interaction between non-equivalent neighboring nuclei causes signals to split into multiplets (e.g., doublets, triplets). The pattern of this splitting reveals the number of adjacent protons, providing crucial connectivity information.[5][8]

-

¹³C NMR: This technique observes the carbon backbone of a molecule. Typically, spectra are acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. The chemical shift of a carbon signal is highly indicative of its hybridization and electronic environment.[4]

Structural Overview and Predicted Spectral Features

To effectively interpret the NMR spectra of this compound, we first dissect its structure and predict the expected signals for each unique proton and carbon environment.

References

- 1. microbenotes.com [microbenotes.com]

- 2. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 3. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 4. longdom.org [longdom.org]

- 5. tandfonline.com [tandfonline.com]

- 6. reddit.com [reddit.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. fiveable.me [fiveable.me]

FT-IR spectrum and functional group analysis of Methyl 3-Morpholinobenzoate

An In-depth Technical Guide to the FT-IR Spectrum and Functional Group Analysis of Methyl 3-Morpholinobenzoate

Authored by: A Senior Application Scientist

Abstract

This compound is a molecule of significant interest in medicinal chemistry and materials science, incorporating three key structural motifs: an aromatic ester, a tertiary aromatic amine, and a cyclic ether within a morpholine ring. The unambiguous structural confirmation of such molecules is paramount in research and development. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups present, thereby verifying molecular identity and purity. This guide provides a detailed analysis of the expected FT-IR spectrum of this compound, explains the rationale behind spectral assignments based on first principles and established literature, and presents a robust protocol for acquiring high-quality spectral data.

Introduction: The Spectroscopic Blueprint of a Multifunctional Molecule

The vibrational energy of a molecule is quantized, and specific chemical bonds or functional groups absorb infrared radiation at characteristic frequencies, causing them to stretch or bend. An FT-IR spectrum plots this absorption against wavenumber (cm⁻¹), creating a unique "fingerprint" of the molecule. For a compound like this compound, the spectrum is a composite of signatures from its constituent parts. A thorough analysis allows us to:

-

Confirm the presence of the ester carbonyl (C=O) and its associated C-O bonds.

-

Verify the integrity of the morpholine ring through its C-N and C-O-C ether linkages.

-

Identify the aromatic ring and its substitution pattern.

-

Detect potential impurities, such as starting materials (e.g., carboxylic acid) or by-products.

This guide deconstructs the FT-IR spectrum of this compound, providing researchers with the predictive framework and analytical logic to interpret their own experimental data with confidence.

Molecular Structure and Key Vibrational Regions

To logically approach the spectral analysis, we must first visualize the molecule and its primary functional groups.

Caption: Molecular structure of this compound.

Predictive FT-IR Analysis by Functional Group

Based on established spectroscopic data, we can predict the characteristic absorption bands for each component of the molecule.

The Aromatic Ester Moiety

Aromatic esters exhibit a distinct set of intense peaks often referred to as the "Rule of Three".[1][2]

-

C=O (Carbonyl) Stretch: This is typically the most intense and sharpest peak in the spectrum. For an aromatic ester, conjugation with the benzene ring lowers the vibrational frequency compared to a saturated ester (which appears at 1750-1735 cm⁻¹).[3] We expect a strong, sharp absorption in the range of 1730-1715 cm⁻¹ .[1][4]

-

C-C-O (Asymmetric) Stretch: This vibration involves the single bond between the carbonyl carbon and the ester oxygen, coupled with the adjacent C-C bond of the ring. It produces a strong band between 1310-1250 cm⁻¹ .[1]

-

O-C-C (Symmetric) Stretch: This involves the ester oxygen and the methyl carbon. This also results in a strong band, typically found between 1130-1000 cm⁻¹ .[1][4]

The Morpholine Ring

The morpholine ring contributes signatures from its tertiary amine and cyclic ether components.

-

Aromatic C-N Stretch: The bond between the morpholine nitrogen and the aromatic ring gives rise to a strong absorption. For aromatic tertiary amines, this peak is expected in the 1350-1200 cm⁻¹ region.[5][6][7] This band may overlap with the strong ester C-C-O stretch.

-

C-O-C (Ether) Stretch: The cyclic ether linkage within the morpholine ring produces a very strong and characteristic C-O-C asymmetric stretching band. This is typically observed in the 1140-1070 cm⁻¹ range.[8][9]

-

Aliphatic C-H Stretches: The eight C-H bonds on the four methylene (CH₂) groups of the morpholine ring will produce multiple medium-to-strong absorption bands just below 3000 cm⁻¹. Expect symmetric and asymmetric stretches in the 2980-2840 cm⁻¹ region.

The Aromatic Ring

The 1,3-disubstituted (meta) benzene ring has several characteristic vibrations.

-

Aromatic C-H Stretch: The C-H bonds on the aromatic ring vibrate at a higher frequency than aliphatic C-H bonds. Look for weak to medium peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10][11]

-

C=C Ring Stretches: The stretching of the carbon-carbon bonds within the aromatic ring results in a series of medium-intensity, sharp peaks in the 1620-1450 cm⁻¹ region.[11][12] Often, two distinct bands are visible near 1600 cm⁻¹ and 1585 cm⁻¹.

-

C-H Out-of-Plane (OOP) Bending: In the fingerprint region, strong bands appear due to the C-H bonds bending out of the plane of the ring. The position of these bands is highly diagnostic of the substitution pattern. For 1,3-disubstitution, two strong bands are expected: one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹ .[11]

Interpreted FT-IR Spectrum and Data Summary

The following table summarizes the predicted absorption bands and their assignments for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assigned Functional Group |

| ~3050 | Weak-Medium | C-H Stretch | Aromatic Ring |

| ~2965, ~2850 | Medium-Strong | Asymmetric & Symmetric C-H Stretch | Morpholine CH₂ |

| ~1720 | Very Strong, Sharp | C=O Stretch (Conjugated) | Aromatic Ester |

| ~1605, ~1585 | Medium, Sharp | C=C Stretch | Aromatic Ring |

| ~1480, ~1440 | Medium, Sharp | C=C Stretch / CH₂ Scissoring | Aromatic Ring / Morpholine |

| ~1275 | Very Strong | Asymmetric C-C-O Stretch / C-N Stretch | Ester / Aromatic Amine |

| ~1120 | Very Strong | Asymmetric C-O-C Stretch | Morpholine Ether |

| ~1100 | Strong | Symmetric O-C-C Stretch | Ester |

| ~770 | Strong | C-H Out-of-Plane Bend | 1,3-Disubstituted Aromatic |

| ~690 | Strong | C-H Out-of-Plane Bend | 1,3-Disubstituted Aromatic |

Key diagnostic peaks are highlighted in bold.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To ensure the generation of reliable and reproducible data, adherence to a validated experimental protocol is crucial. Attenuated Total Reflectance (ATR) FT-IR is the preferred method for solid samples due to its simplicity and minimal sample preparation.[13]

Instrumentation and Materials

-

FT-IR Spectrometer: Equipped with a diamond or germanium ATR accessory (e.g., Bruker ALPHA II, Thermo Scientific Nicolet iS5).[13]

-

Sample: this compound (solid powder).

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Methodology

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous samples.

-

Background Measurement: With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement captures the absorbance of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself. The software will automatically subtract this from the sample spectrum.[13]

-

Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal. A spatula tip's worth is typically sufficient.

-

Pressure Application: Lower the ATR press arm to apply consistent and firm pressure on the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong signal.

-

Data Acquisition: Collect the sample spectrum. Standard acquisition parameters for a high-quality spectrum are:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Number of Scans: 16 to 32 co-added scans (to improve signal-to-noise ratio)

-

Resolution: 4 cm⁻¹

-

-

Post-Measurement Cleaning: After data collection, raise the press arm, remove the sample, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

Logic Workflow for Spectral Interpretation

A systematic approach is key to interpreting a complex spectrum. The following workflow illustrates the process of assigning peaks based on their position and intensity.

Caption: Logical workflow for FT-IR spectral interpretation.

Conclusion

The FT-IR spectrum of this compound is rich with information, offering a definitive confirmation of its complex structure. By systematically analyzing the key spectral regions, one can confidently identify the diagnostic peaks for the aromatic ester, the morpholine ring, and the substituted benzene ring. The very strong carbonyl absorption near 1720 cm⁻¹, coupled with intense bands in the 1300-1000 cm⁻¹ fingerprint region arising from various C-O and C-N stretches, provides an unmistakable signature for this class of molecule. This guide serves as a comprehensive resource for researchers, enabling them to leverage FT-IR spectroscopy for efficient and accurate structural elucidation in their drug discovery and development endeavors.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. brainly.com [brainly.com]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. benchchem.com [benchchem.com]

Physical properties and solubility of Methyl 3-Morpholinobenzoate

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 3-Morpholinobenzoate

Introduction

This compound (CAS No. 197172-69-3) is a synthetic organic compound featuring a central benzene ring substituted with a methyl ester group and a morpholine moiety.[1][2] As a substituted benzoate ester, it serves as a versatile intermediate in organic synthesis. The presence of the morpholine ring, a common structural motif in medicinal chemistry, can enhance aqueous solubility and provide a key interaction point for biological targets, making its derivatives valuable in drug discovery programs.[3] For researchers in pharmaceutical development, a thorough understanding of its physical properties and solubility profile is a non-negotiable prerequisite for its effective use in synthesis, formulation, and screening.

This guide provides a comprehensive overview of the core physicochemical properties of this compound and presents a detailed, field-proven protocol for determining its thermodynamic solubility—a critical parameter influencing a compound's journey from the bench to clinical application.

Part 1: Core Physical and Chemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in a research setting. These parameters dictate storage conditions, reaction setup, and safety protocols. The known properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 197172-69-3 | [1] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][2] |

| Molecular Weight | 221.25 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 42-46 °C | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |

| SMILES | O=C(OC)C1=CC=CC(N2CCOCC2)=C1 | [1] |

| InChI Key | UZHOTUXOPYLESN-UHFFFAOYSA-N | [2] |

Part 2: Spectroscopic Characterization Profile

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the morpholine ring protons (typically in the 3-4 ppm region), and the methyl ester protons (a singlet around 3.8-3.9 ppm). ¹³C NMR would confirm the presence of the expected number of carbon atoms, including the characteristic carbonyl carbon of the ester.

-

Infrared (IR) Spectroscopy : IR analysis is used to identify key functional groups. The spectrum for this compound would be characterized by a strong carbonyl (C=O) stretching vibration for the ester group (typically ~1720 cm⁻¹), C-O stretching bands, and vibrations corresponding to the aromatic ring and the C-N bond of the morpholine moiety.[4]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Electron ionization (EI) mass spectrometry would show a molecular ion (M⁺) peak corresponding to the molecular weight (221.25), along with a characteristic fragmentation pattern that can provide further structural evidence.[4]

Part 3: Solubility Profile: A Critical Parameter for Drug Development

Solubility is a pivotal physicochemical parameter that profoundly impacts a compound's utility in drug discovery and development. It influences everything from the reliability of bioassay results to intestinal absorption and the feasibility of creating a viable drug formulation.[5][6] Solubility is broadly assessed in two ways: kinetic and thermodynamic. Kinetic solubility measures the point of precipitation from a supersaturated solution (often from a DMSO stock), while thermodynamic solubility defines the true equilibrium point between the dissolved and undissolved compound in a specific medium.[6][7] For pre-formulation and biopharmaceutical studies, determining the thermodynamic solubility is the gold standard.

Theoretical Considerations for this compound

The structure of this compound suggests a mixed solubility profile.

-

Aqueous Solubility : The morpholine ring contains a tertiary amine which can be protonated at acidic pH, and an ether linkage, both of which can act as hydrogen bond acceptors. This moiety is generally included in drug candidates to enhance aqueous solubility and metabolic stability.[3]

-

Organic Solubility : The methyl benzoate portion of the molecule provides lipophilic character, suggesting solubility in a range of organic solvents like methanol, ethanol, acetone, and dichloromethane.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

The shake-flask method is the most widely accepted and reliable technique for determining equilibrium solubility.[8][9] It involves agitating an excess amount of the solid compound in a chosen solvent system until equilibrium is reached, followed by quantification of the dissolved compound in the supernatant.

Causality Statement: This protocol is designed to ensure that a true thermodynamic equilibrium is achieved between the solid state and the solution phase. Each step, from the use of excess solid to the extended equilibration time and careful phase separation, is critical for obtaining a reliable and reproducible measurement.[9]

-

Preparation :

-

Accurately weigh an excess amount of solid this compound into a series of clear glass vials. "Excess" means that a visible amount of solid must remain undissolved at the end of the experiment to confirm the solution is saturated.[9]

-

Add a precise volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, 0.1N HCl) to each vial.

-

-

Equilibration :

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker bath, typically set to 25 °C (for physicochemical characterization) or 37 °C (for biopharmaceutical relevance).[9]

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for many pharmaceutical compounds.[8] Shorter times may result in an underestimation of solubility.

-

-

Phase Separation :

-

After equilibration, allow the vials to rest at the set temperature for a short period (e.g., 30 minutes) to let larger particles settle.

-

Carefully separate the saturated supernatant from the excess solid. This is a critical step where errors can be introduced.[7] Two common methods are:

-

Filtration : Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF). Rationale: This physically removes all solid particles. One must be cautious of potential compound adsorption to the filter material, which could underestimate solubility.[7]

-

Centrifugation : Centrifuge the vials at high speed to pellet the excess solid. Rationale: This avoids filter adsorption but may leave very fine particulates suspended, potentially overestimating solubility.[7]

-

-

-

Quantification :

-

Carefully aspirate an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5] A standard calibration curve must be prepared to ensure accurate quantification.

-

-

Data Reporting :

-

Calculate the final solubility, accounting for any dilution factors.

-

Report the results in standard units, such as mg/mL or µg/mL.

-

Self-Validating System Check: At the end of the equilibration period, a visual inspection of each vial must confirm the presence of undissolved solid. The absence of solid indicates that the compound completely dissolved, and the experiment must be repeated with a greater initial amount of the compound.[9]

Experimental solubility data should be organized clearly for comparative analysis.

| Solvent System | Temperature (°C) | pH (if applicable) | Solubility (mg/mL) |

| Deionized Water | 25 | N/A | Experimental Value |

| 0.1 N HCl | 37 | 1.2 | Experimental Value |

| PBS | 37 | 7.4 | Experimental Value |

| Methanol | 25 | N/A | Experimental Value |

| Ethanol | 25 | N/A | Experimental Value |

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

This compound is a well-defined chemical entity with known physical properties that make it suitable for a variety of synthetic applications. While its solubility profile is not yet publicly documented, this guide provides the theoretical context and a robust, step-by-step experimental protocol for its determination. For any researcher or drug development professional, applying rigorous methodologies like the shake-flask protocol is a critical step to accurately characterize this compound, thereby enabling its successful application in further research and development endeavors.

References

- 1. 197172-69-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Methyl 3-(Morpholinomethyl)benzoate [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. Solubility Test | AxisPharm [axispharm.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

The Ascendant Trajectory of Morpholinobenzoate Compounds: A Technical Guide for Drug Discovery Professionals

The morpholine ring, a privileged scaffold in medicinal chemistry, continues to be a focal point in the design of novel therapeutics. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a valuable addition to a wide range of molecular frameworks.[1] When coupled with a benzoic acid moiety, the resulting morpholinobenzoate core offers a versatile platform for developing potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the key literature and advancements in the field of morpholinobenzoate compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this promising class of molecules, with a focus on providing actionable insights for your research endeavors.

The Chemical Foundation: Synthesis and Characterization of Morpholinobenzoate Scaffolds

The synthetic accessibility of morpholinobenzoate derivatives is a key advantage for their exploration in drug discovery. A variety of synthetic routes have been developed, allowing for the facile introduction of diverse substituents to probe structure-activity relationships. A general and widely adopted method involves the palladium-catalyzed Buchwald-Hartwig amination, a powerful tool for the formation of carbon-nitrogen bonds.

Representative Synthetic Protocol: Palladium-Catalyzed Synthesis of Morpholinobenzoate Derivatives

This protocol outlines a domino reaction approach that efficiently constructs the morpholinobenzoate core.[2]

Materials:

-

2-Trifluoromethanesulfonyloxybenzoate derivative

-

Morpholine

-

Olefin compound

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Mephos)

-

Norbornene

-

Base (e.g., Potassium carbonate)

-

Anhydrous organic solvent (e.g., Toluene, Dioxane)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

To a dry reaction vessel, add the 2-trifluoromethanesulfonyloxybenzoate (1.0 eq), morpholine (1.1 eq), olefin (2.5 eq), potassium carbonate (5.0 eq), ligand (0.5 eq), norbornene (1.0 eq), and palladium catalyst (0.005 eq).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous organic solvent via syringe.

-

Heat the reaction mixture to 100 °C and stir for 3-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography on silica gel to obtain the desired morpholinobenzoate compound.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of morpholinobenzoate compounds.

Analytical Characterization

Unequivocal structural elucidation is paramount in drug discovery. A combination of spectroscopic techniques is employed to confirm the identity and purity of synthesized morpholinobenzoate compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the number and types of carbon environments, provide a detailed map of the compound's connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure.[3]

-

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final compound.[4]

Therapeutic Landscape: Targeting Disease with Morpholinobenzoate Derivatives

The versatility of the morpholinobenzoate scaffold has led to its exploration against a multitude of therapeutic targets. The following sections highlight key areas of investigation.

Anticancer Activity: Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

A significant body of research has focused on 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC).[5] Dysregulation of this enzyme is implicated in the proliferation and signaling of various cancer cells.[6]

Mechanism of Action: PC-PLC catalyzes the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). Both of these second messengers are involved in signaling pathways that promote cell growth and proliferation. By inhibiting PC-PLC, morpholinobenzoate compounds can disrupt these oncogenic signaling cascades.

Caption: Simplified signaling pathway of PC-PLC inhibition by morpholinobenzoate compounds.

Structure-Activity Relationship (SAR) Insights:

Extensive SAR studies have revealed key structural features that govern the anti-proliferative and enzyme inhibitory activities of 2-morpholinobenzoic acid derivatives.[5][7]

| Compound Modification | Effect on Activity | Reference |

| Central Ring Substitution | Altering the substituent pattern from a 1,2,5-relationship to a 1,2,4-relationship generally leads to a decrease in PC-PLC inhibition.[7] | [7] |

| N-Benzyl Ring Substituents | The presence of a halogen, particularly at the 3-position, on the N-benzyl ring is often favorable for activity.[5] | [5] |

| Acid Moiety | Carboxylic acid and hydroxamic acid moieties at the 1-position are potent inhibitors of PC-PLC and exhibit anti-proliferative effects.[7] | [7] |

| N-Benzyl Bridge Methylation | N-methylation of the benzyl bridge has been shown to be a biologically active modification, warranting further investigation.[6] | [6] |

Broader Pharmacological Profile

Beyond their anticancer properties, morpholine-containing compounds, including those with a benzoate moiety, have demonstrated a wide range of pharmacological activities.[8][9] These include:

-

Anti-inflammatory and Analgesic Effects: Some morpholino compounds have shown inhibitory effects on the cyclooxygenase (COX) pathway, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[8]

-

Kinase Inhibition: The morpholine moiety is a common feature in many kinase inhibitors, where it can interact with the target protein and modulate pharmacokinetic properties.[7][10] Morpholinobenzoate derivatives are being investigated as inhibitors of various kinases involved in cancer and other diseases.

-

Central Nervous System (CNS) Activity: The physicochemical properties of the morpholine ring can improve brain permeability, making morpholine-containing compounds attractive candidates for CNS drug discovery.[11]

The Path Forward: Drug Development Considerations

For drug development professionals, a thorough understanding of a compound's pharmacokinetic profile is crucial. The morpholine moiety is often incorporated to improve properties such as absorption, distribution, metabolism, and excretion (ADME).[12] Early assessment of these parameters is essential for the successful progression of a drug candidate.

Key ADME Assays:

-

Metabolic Stability: In vitro assays using liver microsomes can predict the metabolic stability of a compound.

-

Permeability: Assays such as the Caco-2 permeability assay can provide insights into a compound's potential for oral absorption.

-

Cytochrome P450 (CYP) Inhibition: Evaluating the potential for a compound to inhibit major CYP isoforms is critical for predicting drug-drug interactions.

Conclusion

Morpholinobenzoate compounds represent a versatile and promising class of molecules with significant therapeutic potential. Their synthetic tractability, coupled with a rich and expanding pharmacology, makes them a fertile ground for drug discovery and development. The insights provided in this guide, from synthetic protocols to SAR analysis and drug development considerations, are intended to equip researchers with the knowledge to rationally design and advance the next generation of morpholinobenzoate-based therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Anti-inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. umb.edu.pl [umb.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and Background of Morpholine-Containing Synthons

Abstract

Morpholine, a simple heterocyclic compound, has emerged as a "privileged structure" in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties.[1][2] This guide provides a comprehensive overview of the discovery and background of morpholine-containing synthons, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic rationale behind its widespread use, explore common synthetic routes, and analyze its impact on drug design through illustrative case studies and detailed experimental protocols.

Introduction: The Ascendance of a Privileged Scaffold

The term "privileged structure" was first introduced to describe molecular frameworks capable of binding to multiple biological targets with high affinity.[3] These scaffolds serve as versatile templates in drug discovery, often leading to improved success rates in screening libraries.[3] Morpholine, with its unique combination of an amine and an ether functional group within a six-membered ring, has firmly established itself as such a scaffold.[1][2][4] Its incorporation into bioactive molecules is a strategic decision driven by the desire to optimize pharmacokinetic and pharmacodynamic properties.[2][5]

The naming of morpholine is credited to Ludwig Knorr, who incorrectly believed it to be a part of the morphine structure.[6] Despite this historical misattribution, the morpholine moiety has carved its own significant niche in pharmaceutical development. It is a key component in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[6][7]

Physicochemical and Pharmacokinetic Profile: The Rationale for Incorporation

The decision to incorporate a morpholine synthon into a drug candidate is often a deliberate strategy to modulate its physicochemical properties and, consequently, its pharmacokinetic profile.

Impact on Solubility and Lipophilicity

The presence of the oxygen atom in the morpholine ring allows it to act as a hydrogen bond acceptor, which can lead to improved aqueous solubility.[5] This is a critical parameter for drug absorption and distribution. Furthermore, the morpholine ring offers a well-balanced lipophilic-hydrophilic profile.[5] This balance is particularly crucial for drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is paramount.[5][8]

Metabolic Stability: A Comparative Analysis

One of the most significant advantages of the morpholine ring is its enhanced metabolic stability compared to other cyclic amines like piperidine.[9] The electron-withdrawing nature of the oxygen atom reduces the basicity of the nitrogen and can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[9]

| Heterocycle | Key Metabolic Pathways | General Metabolic Stability |

| Morpholine | Oxidative N-dealkylation, N-oxidation, Ring oxidation | Generally more stable |

| Piperidine | N-dealkylation, C-oxidation (often at α-carbons), Ring opening | Generally less stable |

Table 1. Comparative metabolic stability of morpholine and piperidine rings.[9][10]

While generally stable, the morpholine moiety is not metabolically inert. Common metabolic pathways include oxidation of the ring carbons, N-dealkylation, and N-oxidation.[10] Understanding these potential metabolic liabilities is crucial for lead optimization.[11]

Modulation of Basicity (pKa)

The ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, rendering it less basic than structurally similar secondary amines like piperidine.[6][7] This lower basicity (pKa of morpholinium is ~8.5) can be advantageous in reducing off-target effects associated with highly basic amines and can influence the overall absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

Synthetic Strategies for Morpholine-Containing Synthons

The synthetic accessibility of the morpholine ring is a key factor contributing to its widespread use.[2] A variety of synthetic methodologies are available for the preparation of both the parent heterocycle and its substituted derivatives.

Industrial Production of Morpholine

Industrially, morpholine is often produced via the dehydration of diethanolamine with concentrated sulfuric acid or from diethylene glycol and ammonia under high temperature and pressure.[6]

Laboratory-Scale Synthesis of Functionalized Morpholines

In a research and development setting, the focus is often on the synthesis of highly functionalized morpholine derivatives.

A common and versatile approach involves the use of 1,2-amino alcohols as starting materials.[12][13][14]

Experimental Protocol: Synthesis of N-Substituted Morpholines from 1,2-Amino Alcohols

This protocol describes a general, one or two-step, redox-neutral synthesis using ethylene sulfate.[12][14]

Materials:

-

1,2-amino alcohol

-

Ethylene sulfate

-

Potassium tert-butoxide (tBuOK)

-

Anhydrous solvent (e.g., THF, DMF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of the 1,2-amino alcohol in an anhydrous solvent, add ethylene sulfate (1.0-1.2 equivalents).

-

Cool the reaction mixture in an ice bath and add tBuOK (1.0-1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-substituted morpholine.

Self-Validation: The success of this reaction is dependent on the selective monoalkylation of the amine.[12][14] The reaction progress should be carefully monitored to avoid over-alkylation. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Copper-catalyzed three-component reactions utilizing amino alcohols, aldehydes, and diazomalonates provide an efficient route to highly substituted morpholines.[15] This approach allows for the rapid generation of molecular diversity.

Morpholine as a Bioisostere

Bioisosteric replacement is a powerful strategy in drug design where a substituent is replaced by another with similar physical or chemical properties to enhance the biological activity or optimize the ADME profile of a compound. The morpholine ring is often used as a bioisostere for other cyclic structures, such as piperidine or even aromatic rings in certain contexts.[16][17] The replacement of a piperidine with a morpholine can reduce metabolic lability and modulate basicity, as previously discussed.[17]

Case Studies: The Impact of Morpholine in Drug Design

The strategic incorporation of the morpholine moiety is evident in numerous successful drug molecules.

-

Linezolid: An oxazolidinone antibiotic, Linezolid contains a morpholine ring that contributes to its favorable pharmacokinetic properties and antibacterial activity.

-

Gefitinib (Iressa): This anticancer agent, a tyrosine kinase inhibitor, features a morpholine group that enhances its solubility and allows for crucial interactions with the target enzyme.[7]

-

CNS Drug Candidates: In the development of drugs for the central nervous system, the morpholine ring is used to improve brain permeability and modulate interactions with receptors and enzymes involved in various neurological disorders.[5][8]

Conclusion

The morpholine ring has rightfully earned its status as a privileged scaffold in medicinal chemistry.[1][2] Its unique combination of favorable physicochemical properties, metabolic stability, and synthetic accessibility makes it an invaluable tool for drug designers.[1][2] A thorough understanding of the rationale behind its use, coupled with a command of the available synthetic methodologies, is essential for any researcher, scientist, or drug development professional seeking to leverage the power of this versatile heterocycle. The continued development of novel synthetic routes to functionalized morpholines will undoubtedly further expand its application in the discovery of new therapeutic agents.[18][19]

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Morpholine - Wikipedia [en.wikipedia.org]

- 7. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Morpholine synthesis [organic-chemistry.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. baranlab.org [baranlab.org]

- 17. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]

- 19. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure Elucidation of Methyl 3-Morpholinobenzoate

Foreword: A Note on the Scientific Approach

In the landscape of drug discovery and development, the unambiguous determination of a molecule's chemical structure is a cornerstone of intellectual property, regulatory submission, and the rational design of new chemical entities. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the principles and practices for the structural elucidation of Methyl 3-Morpholinobenzoate. While this compound serves as our central topic, the methodologies and logical frameworks presented herein are broadly applicable to the characterization of novel small organic molecules. This document is structured not as a rigid protocol but as a dynamic guide, mirroring the iterative and deductive nature of structural elucidation. We will explore the "why" behind each analytical choice, fostering a deeper understanding of how to construct a self-validating system of characterization.

Introduction to this compound: A Molecule of Interest

This compound (C₁₂H₁₅NO₃, Molecular Weight: 221.25 g/mol ) is a substituted aromatic compound incorporating a methyl ester and a morpholine moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability[1]. Its presence in a molecule can significantly influence biological activity. Therefore, the precise confirmation of its substitution pattern on the benzoate ring is critical for structure-activity relationship (SAR) studies.

This guide will detail a multi-technique spectroscopic approach to confirm the identity and structure of this compound, assuming its synthesis from appropriate precursors.

The Elucidation Workflow: A Symphony of Spectroscopies

The structural elucidation of an organic molecule is akin to solving a puzzle. Each piece of spectroscopic data provides a unique clue, and only by combining them can the full picture be revealed. Our workflow for this compound will be an integrated approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Caption: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry is the first port of call to confirm the molecular weight of the synthesized compound and to gain initial structural insights through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Analysis: The sample is introduced into the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M⁺•) and various fragment ions.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation: Decoding the Fragments

For this compound, we anticipate a molecular ion peak at m/z = 221, corresponding to the molecular weight of the compound. The fragmentation pattern will be key to confirming the presence of the morpholine and methyl benzoate moieties.

| m/z (Predicted) | Fragment Ion | Loss from Molecular Ion | Significance |

| 221 | [C₁₂H₁₅NO₃]⁺• | - | Molecular Ion (M⁺•) |

| 190 | [M - OCH₃]⁺ | •OCH₃ (31 Da) | Loss of the methoxy radical from the ester. |

| 162 | [M - COOCH₃]⁺ | •COOCH₃ (59 Da) | Loss of the carbomethoxy group. |

| 134 | [C₇H₄NO₂]⁺ | C₄H₉NO (87 Da) | Loss of morpholine radical. |

| 86 | [C₄H₈NO]⁺ | - | Characteristic morpholine ring fragment. |

| 56 | [C₃H₆N]⁺ | - | Further fragmentation of the morpholine ring. |

The presence of a peak at m/z 86 is a strong indicator of the morpholine ring, while the loss of 31 and 59 Da are characteristic of a methyl ester.

References

Methodological & Application

Application Note & Synthesis Protocol: Methyl 3-Morpholinobenzoate

Abstract

This document provides a comprehensive and detailed protocol for the synthesis of Methyl 3-Morpholinobenzoate, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Buchwald-Hartwig amination, a powerful method for the formation of carbon-nitrogen (C-N) bonds.[1] This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also critical insights into the underlying reaction mechanism, the rationale behind experimental choices, and robust troubleshooting strategies.

Introduction: The Importance of Aryl Amines

Aryl amines are ubiquitous structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] The specific target of this protocol, this compound, incorporates both an aromatic ester and a morpholine moiety, making it a versatile intermediate for further chemical elaboration. The direct formation of the aryl C-N bond, however, presents a significant synthetic challenge. Traditional methods often require harsh conditions and have limited substrate scope.[1] The advent of the Buchwald-Hartwig amination reaction has revolutionized this field, providing a mild and highly general method for coupling amines with aryl halides.[3][4] This protocol leverages this state-of-the-art methodology to afford a reliable and scalable synthesis of the target compound.

Reaction Principle: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a cross-coupling reaction that utilizes a palladium catalyst to form a C-N bond between an aryl halide (or triflate) and an amine. The reaction's success hinges on a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states. The overall transformation for this specific synthesis is shown below:

Scheme 1: Synthesis of this compound

Methyl 3-bromobenzoate reacts with Morpholine in the presence of a Palladium catalyst, a phosphine ligand, and a base to yield this compound.

The mechanism proceeds through three key stages: oxidative addition, amination, and reductive elimination.[5][6]

-

Oxidative Addition: A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Methyl 3-bromobenzoate), inserting itself into the carbon-bromine bond. This forms a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[7]

-

Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.

-

Reductive Elimination: The final step involves the formation of the desired C-N bond as the product, this compound, is eliminated from the palladium center. This crucial step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

Visualization of the Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.